molecular formula C7H11NO2 B6612511 (3-Ethyl-5-methylisoxazol-4-yl)methanol CAS No. 53064-42-9

(3-Ethyl-5-methylisoxazol-4-yl)methanol

Cat. No.: B6612511
CAS No.: 53064-42-9
M. Wt: 141.17 g/mol
InChI Key: GTRNETLYKHDQCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethyl-5-methylisoxazol-4-yl)methanol is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is a member of the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)methanol typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often involve the use of reagents like TEMPO and TMSN3, which facilitate the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk, indicating the availability of scalable production methods .

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-methylisoxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3-Ethyl-5-methylisoxazol-4-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Isoxazole derivatives are known for their pharmacological properties, and this compound may have potential therapeutic applications.

    Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved. For example, isoxazole derivatives are known to inhibit certain enzymes, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Ethyl-5-methylisoxazol-4-yl)methanol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethyl and methyl groups, along with the hydroxyl group, make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7-6(4-9)5(2)10-8-7/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRNETLYKHDQCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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